Pyridin-3-yl hydrazinecarboxylate
Description
Pyridin-3-yl hydrazinecarboxylate is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a hydrazinecarboxylate moiety. The hydrazinecarboxylate group confers reactivity for nucleophilic substitutions or cyclization reactions, common in constructing nitrogen-rich heterocycles .
Properties
CAS No. |
313989-79-6 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
pyridin-3-yl N-aminocarbamate |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(10)11-5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10) |
InChI Key |
XSEZBKCXFWDDNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC(=O)NN |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl-3-Aminopyrazinecarboxylate (CAS 16298-03-6)
- Molecular Structure: Differs in the pyrazine core (vs. pyridine) and an amino group at the 3-position.
- Physical Properties: Molecular weight: 153.14 g/mol (vs. ~167.14 g/mol for pyridin-3-yl hydrazinecarboxylate, estimated). Solubility: Soluble in methanol/DMSO; solid state: white .
- Synthesis : Derived from pyrazine precursors, contrasting with pyridin-3-yl derivatives that may involve hydrazine coupling to pyridine carboxylates .
- Applications : Used in antimicrobial and antioxidant research, leveraging the pyrazine scaffold’s bioactivity .
3-Chloro-6-Hydrazinopyridazine (CAS 17284-97-8)
- Molecular Structure : A pyridazine ring with hydrazine and chlorine substituents, differing in ring saturation and substituent positions.
- Safety Profile : Requires protective gear (gloves, respirators) during handling due to uncharacterized toxicity .
1-(Pyridin-3-yl)piperazine Hydrochloride
- Structural Contrast : Replaces hydrazinecarboxylate with a piperazine ring, altering basicity and hydrogen-bonding capacity.
tert-Butyl Hydrazinecarboxylate Derivatives
- Synthetic Utility : Used as protecting groups in multi-step syntheses (e.g., for pyrrolo-pyrazine intermediates ).
- Thermal Stability : The tert-butyl group enhances stability during acidic/basic conditions, a trait absent in unprotected hydrazinecarboxylates .
Comparative Data Table
*Estimated properties based on structural analogs.
Key Research Findings and Contrasts
- Reactivity : Hydrazinecarboxylates (e.g., pyridin-3-yl derivatives) excel in forming nitrogen heterocycles, whereas piperazine analogs (e.g., 1-(pyridin-3-yl)piperazine) are more suited for receptor-targeting due to their basicity .
- Safety: Hydrazine-containing compounds (e.g., 3-chloro-6-hydrazinopyridazine) often necessitate rigorous safety protocols, unlike non-hydrazine derivatives .
- Synthetic Flexibility : tert-Butyl hydrazinecarboxylates offer stability for stepwise synthesis, whereas unprotected analogs (e.g., this compound) may require in situ derivatization .
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